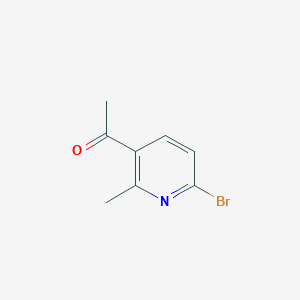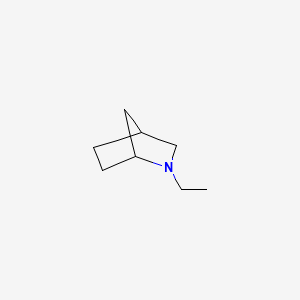
Benzaldehyde, 3-(dodecyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 3-(dodecyloxy)-: is an organic compound with the molecular formula C19H30O2 . . This compound is characterized by the presence of a benzaldehyde group substituted with a dodecyloxy group at the para position. It is a colorless to light yellow liquid with a molecular weight of 290.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3-(dodecyloxy)- typically involves the alkylation of hydroxybenzaldehyde with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of Benzaldehyde, 3-(dodecyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde, 3-(dodecyloxy)- can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe) for bromination.
Major Products Formed:
Oxidation: 3-(Dodecyloxy)benzoic acid.
Reduction: 3-(Dodecyloxy)benzyl alcohol.
Substitution: 3-(Dodecyloxy)-4-bromobenzaldehyde.
Scientific Research Applications
Chemistry: Benzaldehyde, 3-(dodecyloxy)- is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of polymers and resins .
Biology: In biological research, this compound is used to study the effects of alkyl-substituted benzaldehydes on cellular processes. It has been investigated for its potential antifungal properties .
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities .
Industry: Benzaldehyde, 3-(dodecyloxy)- is used in the fragrance industry due to its pleasant almond-like odor. It is also utilized in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of Benzaldehyde, 3-(dodecyloxy)- involves its interaction with cellular components. It can disrupt cellular redox homeostasis by targeting antioxidation systems such as superoxide dismutases and glutathione reductase. This disruption leads to oxidative stress and inhibition of fungal growth . The compound’s molecular targets include enzymes involved in the oxidative stress-response pathway .
Comparison with Similar Compounds
- 4-(Decyloxy)benzaldehyde
- 4-(Octyloxy)benzaldehyde
- 4-(Hexyloxy)benzaldehyde
Comparison: Benzaldehyde, 3-(dodecyloxy)- is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to its shorter-chain analogs. The longer chain increases its hydrophobicity and affects its solubility and reactivity. This uniqueness makes it suitable for specific applications in the fragrance and polymer industries .
Properties
CAS No. |
24083-18-9 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-dodecoxybenzaldehyde |
InChI |
InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-15-21-19-14-12-13-18(16-19)17-20/h12-14,16-17H,2-11,15H2,1H3 |
InChI Key |
OPAUXNAJLZOJBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=CC(=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-a]pyrimidine-7(4H)-thione](/img/structure/B13993315.png)

![N-[4-(4-benzamidophenyl)phenyl]benzamide](/img/structure/B13993319.png)

![2-Amino-5-[(3,4-dichlorophenyl)amino]-6-hydroxypyrimidin-4(3h)-one](/img/structure/B13993338.png)

![Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester](/img/structure/B13993346.png)






![Diethyl 2-[[4-[(5,7-diacetamidopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B13993391.png)
